

PLX7904 solubility in DMSO for experiments

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Compound of Interest		
Compound Name:	PLX7904	
Cat. No.:	B15613762	Get Quote

Application Notes and Protocols: PLX7904

For Researchers, Scientists, and Drug Development Professionals

Introduction

PLX7904, also known as PB04, is a potent and selective next-generation BRAF inhibitor.[1][2] It is designed to inhibit BRAF signaling, particularly in cells with the BRAF V600E mutation, a common driver in various cancers like melanoma and colorectal cancer.[3][4] A key feature of PLX7904 is its classification as a "paradox-breaker."[1][4] Unlike first-generation BRAF inhibitors, it does not cause paradoxical activation of the mitogen-activated protein kinase (MAPK) pathway in wild-type BRAF or RAS-mutant cells.[2][5][6] This characteristic potentially reduces certain side effects and resistance mechanisms observed with earlier inhibitors.[5] PLX7904 has been shown to effectively inhibit ERK1/2 phosphorylation, reduce cell viability, promote apoptosis, and inhibit anchorage-independent growth in both vemurafenib-sensitive and -resistant cell lines.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative data for **PLX7904** based on available research.

Table 1: Solubility and Storage of PLX7904



Parameter	Value	Source
Solvent	Dimethyl Sulfoxide (DMSO)	[1][3]
Solubility in DMSO	≥ 30 mg/mL	[3]
100 mg/mL (195.11 mM)	[1]	
Storage (Powder)	-20°C for 3 years, 4°C for 2 years	[3]
Storage (In Solvent)	-80°C for 2 years, -20°C for 1 year	[3]

Note: It is recommended to use fresh DMSO as moisture absorption can reduce solubility.[1][7]

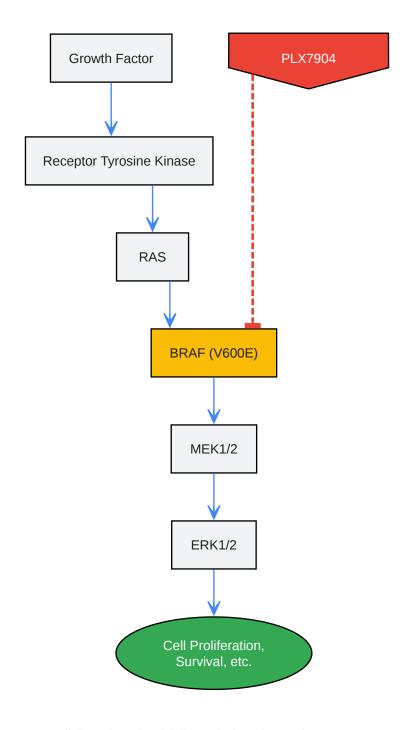
Table 2: In Vitro Efficacy of PLX7904

Cell Line	Cancer Type	BRAF Status	IC₅₀ Value	Source
A375	Melanoma	V600E	0.17 μΜ	[3][8]
COLO829	Melanoma	V600E	0.53 μΜ	[3][8]
COLO205	Colorectal Cancer	V600E	0.16 μΜ	[3][8]

Signaling Pathway

PLX7904 targets the BRAF kinase within the MAPK/ERK signaling pathway. In cancer cells with a BRAF V600E mutation, the pathway is constitutively active, leading to uncontrolled cell proliferation and survival. **PLX7904** selectively inhibits the mutated BRAF, thereby blocking downstream signaling to MEK and ERK. As a "paradox breaker," it is designed to avoid the formation of RAF dimers, which is the mechanism behind the paradoxical pathway activation seen with first-generation inhibitors in RAS-mutant cells.[5][6]





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Diagram 1: Simplified MAPK signaling pathway showing the inhibitory action of **PLX7904** on mutant BRAF.

Experimental Protocols

Protocol 1: Preparation of PLX7904 Stock Solution in DMSO



This protocol describes the preparation of a 10 mM stock solution of **PLX7904**.

Materials:

- PLX7904 powder (Molecular Weight: 512.53 g/mol)[3]
- Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or cryovials
- Calibrated analytical balance
- Vortex mixer

Procedure:

- Determine Required Mass: To prepare a 10 mM stock solution, calculate the mass of PLX7904 needed. For example, for 1 mL of a 10 mM solution:
 - Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 512.53 g/mol = 0.0051253 g = 5.13 mg.
- Weighing: Carefully weigh out the calculated amount of PLX7904 powder in a sterile microcentrifuge tube.
- Solubilization: Add the appropriate volume of high-purity DMSO to the tube containing the PLX7904 powder. For the example above, add 1 mL of DMSO.
- Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved.
 Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
- Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, singleuse volumes in sterile cryovials to prevent repeated freeze-thaw cycles.[3]
- Storage: Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[3]

Protocol 2: Cell Viability (MTT) Assay

This protocol outlines a general procedure for assessing the effect of **PLX7904** on the viability of adherent cancer cells.



Materials:

- Cancer cell line of interest (e.g., A375 melanoma cells)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- PLX7904 DMSO stock solution (from Protocol 1)
- · Sterile 96-well plates
- Phosphate-Buffered Saline (PBS)
- MTT reagent (5 mg/mL in PBS)
- MTT solubilization solution (e.g., 0.1 M glycine (pH 10.5) in DMSO, or 10% SDS in 0.01 M
 HCl)
- · Multi-channel pipette
- Plate reader capable of measuring absorbance at 450-570 nm

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000 5,000 cells/well) in 100 μL of complete culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[3][8]
- Compound Preparation: Prepare serial dilutions of PLX7904 in complete culture medium from your DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).
- Cell Treatment: The next day, remove the old medium. Add 100 μL of the medium containing the various concentrations of **PLX7904** (or vehicle control) to the appropriate wells.[8]
- Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).[3][8]
- MTT Addition: After incubation, add 10 μL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[3][8]

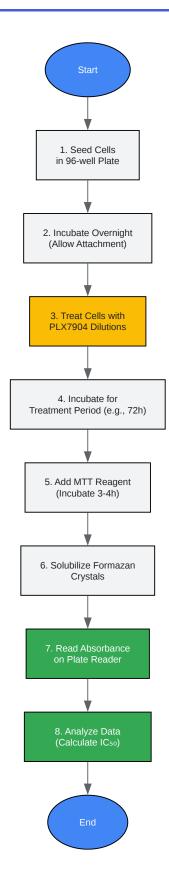






- Solubilization: Carefully remove the medium from the wells. Add 100 μL of MTT solubilization solution to each well to dissolve the formazan crystals.[3][8] Incubate overnight or shake gently for 15-20 minutes, depending on the solubilizing agent used.
- Absorbance Reading: Measure the absorbance of each well using a plate reader. The wavelength depends on the solubilization buffer (e.g., 450 nm for the glycine/DMSO solution).[3][8]
- Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the results to determine the IC50 value.





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Diagram 2: General experimental workflow for a cell viability (MTT) assay using PLX7904.



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